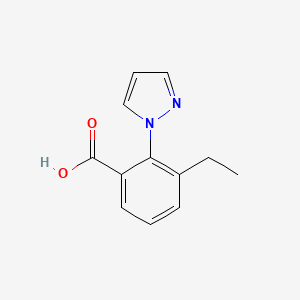

3-Ethyl-2-(1H-pyrazol-1-YL)benzoic acid

Description

3-Ethyl-2-(1H-pyrazol-1-yl)benzoic acid (molecular formula: C₁₂H₁₂N₂O₂, molecular weight: 216.24 g/mol) is a benzoic acid derivative featuring a pyrazole ring substituted at the 2-position of the benzene core and an ethyl group at the 3-position . This compound is of interest in medicinal and synthetic chemistry due to the pyrazole moiety’s versatility in hydrogen bonding and its role in modulating physicochemical properties. Its CAS registry number (1214622-51-1) and MDL identifier (MFCD09054735) facilitate precise referencing in chemical databases .

Properties

IUPAC Name |

3-ethyl-2-pyrazol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-9-5-3-6-10(12(15)16)11(9)14-8-4-7-13-14/h3-8H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLZTPHQMUWAMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)C(=O)O)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-(1H-pyrazol-1-yl)benzoic acid typically involves the reaction of 3-ethylbenzoic acid with 1H-pyrazole under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the benzoic acid and the pyrazole ring . The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-(1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The ethyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: this compound can be converted to 3-carboxy-2-(1H-pyrazol-1-yl)benzoic acid.

Reduction: The reduction of the carboxylic acid group yields 3-ethyl-2-(1H-pyrazol-1-yl)benzyl alcohol.

Substitution: Halogenated derivatives such as 3-ethyl-2-(4-bromo-1H-pyrazol-1-yl)benzoic acid can be formed.

Scientific Research Applications

Pharmaceutical Development

3-Ethyl-2-(1H-pyrazol-1-YL)benzoic acid is primarily recognized for its role as a building block in the synthesis of pharmaceuticals. Its derivatives have been explored for anti-inflammatory and analgesic properties, making them potential candidates for pain management therapies. The compound's ability to inhibit certain enzymes involved in inflammatory pathways has been documented, which supports its therapeutic potential in treating conditions such as arthritis and other inflammatory diseases .

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrazole derivatives that demonstrated significant anti-inflammatory activity in preclinical models. The compounds were evaluated for their efficacy in reducing edema and pain, showing promising results that warrant further clinical investigation .

Agricultural Chemistry

In the agrochemical sector, this compound is utilized to enhance the efficacy of pesticides and herbicides. Its structural characteristics allow it to act as a synergist, improving the performance of active ingredients in crop protection formulations. This leads to better pest control and potentially higher crop yields .

Table: Agrochemical Applications

| Application Type | Description |

|---|---|

| Pesticides | Enhances activity against pests by improving absorption and effectiveness. |

| Herbicides | Increases selectivity and efficacy against target weed species. |

Material Science

The compound is also explored in material science for its potential use in developing advanced materials such as polymers and coatings. Its unique chemical structure allows it to impart specific thermal and mechanical properties to materials, making it suitable for applications requiring durability and resistance to environmental factors .

Biochemical Research

This compound plays a significant role in biochemical research, particularly in studying enzyme interactions and metabolic pathways. It serves as a useful tool for understanding disease mechanisms and identifying potential therapeutic targets. Researchers have utilized this compound to investigate its effects on various biological systems, contributing valuable insights into cellular processes .

Case Study:

Research published in Pharmacological Reviews examined the compound's interaction with fatty acid biosynthesis pathways, revealing its potential as an inhibitor of bacterial growth through disruption of lipid metabolism .

Mechanism of Action

The mechanism of action of 3-Ethyl-2-(1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The benzoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations:

- Substituent Position and Electronic Effects : The position of substituents on the pyrazole or benzene rings critically influences physicochemical properties. For example, electron-withdrawing groups (e.g., CF₃ in ) increase acidity, while electron-donating groups (e.g., ethyl in ) enhance lipophilicity.

- Synthetic Pathways : Many analogs (e.g., ) are synthesized via BBr₃-mediated deprotection of methoxy or benzyloxy groups, highlighting a common strategy for introducing carboxylic acid or hydroxamic acid functionalities.

Challenges and Opportunities

- Solubility Limitations : Bulky substituents (e.g., diphenyl in ) often necessitate formulation optimization for pharmaceutical use.

- Biosensor Compatibility : The sBAD system could be leveraged to screen analogs like this compound for bioactivity or environmental sensing, given its sensitivity to substituent positioning.

Biological Activity

3-Ethyl-2-(1H-pyrazol-1-YL)benzoic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following IUPAC name: This compound . Its molecular formula is , and it features both an ethyl group and a pyrazole ring attached to a benzoic acid core, which contributes to its unique biological properties .

Target Interactions

This compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action can be summarized as follows:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, altering metabolic pathways and influencing biochemical processes. This interaction often results in conformational changes that affect enzyme activity.

- Cell Signaling Modulation : It influences cell signaling pathways by affecting gene expression and cellular metabolism. For instance, it can modulate the expression of proteins involved in inflammation and cancer progression .

Pharmacokinetics

The pharmacokinetic profile of this compound varies based on its chemical structure. Factors such as size, polarity, and functional groups influence its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds exhibit antimicrobial activities. For example, studies have shown that similar pyrazole derivatives inhibit the growth of Staphylococcus aureus and Acinetobacter baumannii, suggesting potential applications in treating bacterial infections .

Anticancer Activity

The compound has demonstrated promising anticancer properties. Studies indicate that pyrazole-based compounds can inhibit the proliferation of various cancer cell lines, including:

| Cancer Type | Cell Line | Inhibition Rate (%) |

|---|---|---|

| Lung Cancer | A549 | 54.25 |

| Breast Cancer | MDA-MB-231 | 38.44 |

| Liver Cancer | HepG2 | 54.25 |

| Cervical Cancer | HeLa | 38.44 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. It has been shown to inhibit the release of pro-inflammatory cytokines in vitro, indicating its potential therapeutic role in inflammatory diseases .

Study on Antimicrobial Activity

A study published in PMC reported the synthesis and evaluation of pyrazole derivatives for antimicrobial efficacy against various pathogens. The findings highlighted that modifications to the pyrazole structure could enhance antimicrobial potency significantly .

Antitumor Activity Investigation

Another significant study focused on the antitumor activity of pyrazole derivatives, demonstrating their effectiveness against multiple cancer types through mechanisms such as apoptosis induction and cell cycle arrest at the G2/M phase .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Ethyl-2-(1H-pyrazol-1-yl)benzoic acid, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via coupling reactions (e.g., Suzuki-Miyaura) between ethyl-substituted benzoic acid precursors and 1H-pyrazole derivatives. For example, ester intermediates are hydrolyzed under acidic or basic conditions to yield the carboxylic acid moiety. Purity optimization involves column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Reaction progress should be monitored via TLC and confirmed by NMR .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substituent positions (e.g., pyrazole ring protons at δ 7.5–8.5 ppm; benzoic acid protons at δ 12.5 ppm for -COOH).

- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and pyrazole C=N stretches (~1500 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (expected [M+H]+ for C12H12N2O2: 232.09).

- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- First Aid : In case of skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes and consult a physician.

- Storage : Keep in a cool, dry place (<25°C) in airtight containers. Refer to SDS sheets of analogous benzoic acid derivatives for hazard codes (e.g., H315 for skin irritation) .

Advanced Research Questions

Q. How does the pyrazole ring influence the electronic properties and reactivity of the benzoic acid group?

- Methodological Answer : The pyrazole’s electron-withdrawing nature decreases the electron density of the benzoic acid moiety, enhancing its acidity (lower pKa). This can be quantified via potentiometric titration. Computational studies (DFT) reveal charge distribution patterns, guiding predictions of nucleophilic/electrophilic sites. Experimental validation includes kinetic studies of esterification reactions .

Q. What strategies address regioselectivity challenges in functionalizing the pyrazole ring of this compound?

- Methodological Answer :

- Protecting Groups : Use tert-butyloxycarbonyl (Boc) to block the N1 position, enabling selective substitution at C3/C5.

- Directed Metalation : Employ LDA (lithium diisopropylamide) to deprotonate specific pyrazole positions, followed by electrophilic quenching.

- Cross-Coupling : Optimize Pd-catalyzed reactions (e.g., Buchwald-Hartwig amination) with sterically hindered ligands to control regioselectivity .

Q. Are there crystallographic data for this compound, and how do they inform intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction of analogous compounds (e.g., 1-benzoyl-3-phenylpyrazole derivatives) reveals planar pyrazole-benzoic acid systems with intermolecular hydrogen bonds (O-H···N). These interactions stabilize crystal packing and may correlate with solubility trends. Data collection requires slow evaporation of DMSO/ethanol solutions and refinement using SHELX .

Q. How can LC-MS/MS be optimized to quantify this compound in biological matrices?

- Methodological Answer :

- Sample Prep : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) for plasma/brain homogenates.

- LC Conditions : Acquire UPLC separation with a HILIC column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile).

- MS Detection : Employ MRM mode (Q1: 232.09 → Q3: 184.05 for fragmentation) with ESI+ ionization. Validate via calibration curves (R² >0.99) .

Contradictions and Data Gaps

- Synthetic Yields : reports low yields (1%) for similar ester-to-acid conversions, suggesting harsh conditions (BBr3) may degrade intermediates. Alternative methods (e.g., LiOH-mediated hydrolysis) should be compared .

- Bioactivity Data : While pyrazole derivatives show anti-inflammatory activity ( ), no direct data exist for this compound. Researchers must adapt protocols from analogous compounds (e.g., COX-2 inhibition assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.